Pfaffoside A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

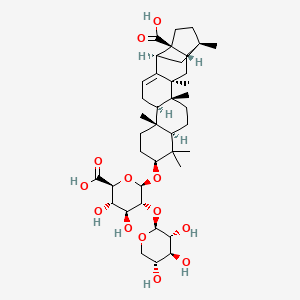

Pfaffoside A is a triterpenoid saponin.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that extracts containing Pfaffoside A exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that extracts from Pfaffia paniculata, a related species, display antibacterial effects against Pseudomonas aeruginosa and Streptococcus mutans with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Anti-Inflammatory Effects

This compound has been associated with anti-inflammatory effects, making it a candidate for treating chronic inflammatory conditions. Studies indicate that extracts from Pfaffia glomerata can reduce inflammation markers in animal models, suggesting potential therapeutic uses in inflammatory diseases .

Antitumor Activity

Emerging research highlights the antitumor properties of this compound and its derivatives. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For example, derivatives of related compounds have demonstrated enhanced efficacy against multiple tumor cell lines compared to standard treatments like etoposide .

Phytoremediation

The use of Pfaffia glomerata in phytoremediation has been explored due to its ability to absorb heavy metals from contaminated soils. This application not only helps in cleaning up polluted environments but also enhances soil health by restoring nutrient balance .

Biofertilizers

Extracts from Pfaffia glomerata have been investigated for their potential as biofertilizers. The presence of beneficial compounds can promote plant growth and improve crop yields, making it a sustainable alternative to chemical fertilizers .

Extraction Methods

The extraction of this compound and other bioactive compounds has evolved with advancements in clean technologies. Techniques such as supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are increasingly used to obtain high yields of bioactive substances while minimizing environmental impact .

| Extraction Method | Yield (%) | Advantages |

|---|---|---|

| Supercritical Fluid Extraction | 0.65% (roots) | High efficiency, eco-friendly |

| Pressurized Liquid Extraction | 0.764% (stems) | Fast extraction time |

| Soxhlet Extraction | 1.07% (methanol) | Traditional method with good yield |

Clinical Trials on Anti-inflammatory Effects

A clinical study evaluated the anti-inflammatory effects of Pfaffia glomerata extracts on patients with chronic arthritis. Results indicated a significant reduction in pain and swelling after consistent administration over three months .

Agricultural Field Trials

Field trials conducted in Brazil assessed the effectiveness of Pfaffia glomerata as a biofertilizer on soybean crops. The results showed a 20% increase in yield compared to control groups treated with conventional fertilizers .

Eigenschaften

Molekularformel |

C40H60O13 |

|---|---|

Molekulargewicht |

748.9 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[(1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-5-carboxy-1,2,8,15,19,19-hexamethyl-18-hexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-enyl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C40H60O13/c1-35(2)21-9-12-38(5)22(8-7-18-19-15-36(3)13-14-40(19,34(48)49)23(36)16-39(18,38)6)37(21,4)11-10-24(35)51-33-30(27(44)26(43)29(52-33)31(46)47)53-32-28(45)25(42)20(41)17-50-32/h7,19-30,32-33,41-45H,8-17H2,1-6H3,(H,46,47)(H,48,49)/t19-,20+,21-,22+,23-,24-,25-,26-,27-,28+,29-,30+,32-,33+,36+,37-,38+,39+,40+/m0/s1 |

InChI-Schlüssel |

BXKCSGRUPJSGIF-NLBSSAROSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@@]3([C@H]1C[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]3C2)C)C(=O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(CO5)O)O)O)C)CC=C6C3(CC7C8(CCC7(C6C8)C(=O)O)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.